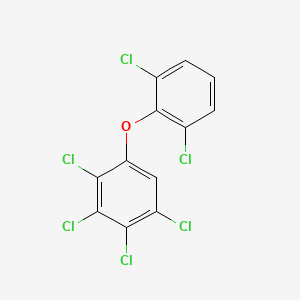

2,2',3,4,5,6'-Hexachlorodiphenyl ether

Descripción

Propiedades

Número CAS |

159553-71-6 |

|---|---|

Fórmula molecular |

C12H4Cl6O |

Peso molecular |

376.9 g/mol |

Nombre IUPAC |

1,2,3,4-tetrachloro-5-(2,6-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H4Cl6O/c13-5-2-1-3-6(14)12(5)19-8-4-7(15)9(16)11(18)10(8)17/h1-4H |

Clave InChI |

YEXFSSRNNAZOCL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2,2’,3,4,5,6’-Hexaclorodifenil éter típicamente implica la cloración del difenil éter. Este proceso se puede llevar a cabo utilizando gas cloro en presencia de un catalizador como el cloruro de hierro(III). Las condiciones de reacción, incluida la temperatura y la duración, se controlan cuidadosamente para lograr el nivel deseado de cloración .

Métodos de Producción Industrial: En un entorno industrial, la producción de 2,2’,3,4,5,6’-Hexaclorodifenil éter sigue un proceso de cloración similar, pero a mayor escala. El uso de reactores de flujo continuo y técnicas avanzadas de purificación garantiza la producción eficiente y de alto rendimiento de este compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 2,2’,3,4,5,6’-Hexaclorodifenil éter experimenta diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de cloroquinonas.

Reducción: Las reacciones de reducción típicamente implican el uso de agentes reductores como el borohidruro de sodio, lo que da como resultado la formación de éteres de difenil menos clorados.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en disolventes anhidros.

Sustitución: Nucleófilos como hidróxido de sodio o amoníaco bajo condiciones de reflujo.

Productos Principales:

Oxidación: Cloroquinonas.

Reducción: Éteres de difenil menos clorados.

Sustitución: Éteres de difenil hidroxilados o aminados.

Aplicaciones Científicas De Investigación

El 2,2’,3,4,5,6’-Hexaclorodifenil éter tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los éteres polihalogenados en diversas reacciones químicas.

Biología: Investigado por sus efectos en los sistemas biológicos, incluyendo su potencial como disruptor endocrino.

Medicina: Explorado por sus potenciales aplicaciones terapéuticas, particularmente en el desarrollo de fármacos dirigidos a vías moleculares específicas.

Industria: Utilizado en la producción de retardantes de llama y otros productos químicos especializados debido a su estabilidad y resistencia a la degradación

Mecanismo De Acción

El mecanismo de acción del 2,2’,3,4,5,6’-Hexaclorodifenil éter implica su interacción con varios objetivos moleculares y vías. Se sabe que se une a receptores y enzimas específicos, alterando su actividad y provocando cambios en los procesos celulares. Por ejemplo, puede interactuar con el receptor de hidrocarburos arilo (AhR), influyendo en la expresión génica y las vías metabólicas .

Compuestos Similares:

- 2,2’,3,4,4’,6-Hexaclorodifenil éter

- 2,3,3’,4’,5,6-Hexaclorodifenil éter

- 2,2’,4,4’,5,6-Hexaclorodifenil éter

Comparación: Si bien estos compuestos comparten una estructura de difenil éter similar con múltiples átomos de cloro, el 2,2’,3,4,5,6’-Hexaclorodifenil éter es único en su patrón específico de cloración. Esta disposición única de átomos de cloro influye en su reactividad química, estabilidad e interacción con sistemas biológicos, lo que lo diferencia de sus análogos .

Comparación Con Compuestos Similares

Structural and Physical-Chemical Properties

The substitution pattern of chlorine atoms critically determines physical properties like melting point, boiling point, and solubility. A comparison of key congeners is summarized below:

Notes:

Toxicological Effects

Toxicity increases with chlorine content and specific substitution patterns. Key findings from rat studies on analogous PCDEs include:

Insights :

- Enzyme Induction: Hexachloro congeners (e.g., PCDE-153) significantly induce cytochrome P450 enzymes, altering xenobiotic metabolism .

- Immunotoxicity: Heptachloro derivatives (e.g., HPCDE) exhibit stronger immunosuppressive effects, linked to higher chlorination .

Environmental Fate and Persistence

PCDEs are classified as persistent organic pollutants (POPs) due to resistance to biodegradation. Structural features influencing environmental behavior include:

- Biotransformation: Minor structural changes (e.g., hydroxylation or dehydrogenation) can significantly alter degradation rates. For example, replacing a chlorine with a hydroxyl group increases biodegradability .

- Monitoring Priority : PCDEs with ≥6 chlorines (e.g., hexachloro and heptachloro isomers) are prioritized in long-term monitoring programs due to their persistence and toxicity .

Notes

Data Limitations : Physical-chemical properties for the target compound are inferred from computational models (e.g., Joback, Crippen) and structurally similar congeners .

Regulatory Context : Hexachloro and heptachloro PCDEs are subject to monitoring under international frameworks targeting POP-like chemicals .

Research Gaps : Direct toxicological and environmental fate data for 2,2',3,4,5,6'-HCDE remains scarce, necessitating targeted studies.

Q & A

Q. What are the critical physicochemical properties of 2,2',3,4,5,6'-Hexachlorodiphenyl ether, and how are they experimentally determined?

Key properties include melting point, boiling point, density, and molar volume. For structurally similar chlorinated diphenyl ethers (e.g., PCDE-140), melting points range from 120–122°C (determined via differential scanning calorimetry) and boiling points from 121°C (dynamic vapor pressure measurements). Density and molar volume are often calculated using the Le Bas method or experimental techniques like gas chromatography retention indices . Researchers should prioritize isomer-specific characterization due to variations in chlorine substitution patterns, which influence environmental behavior .

Q. What analytical methods are recommended for quantifying this compound in environmental matrices?

Gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD) is standard, with optimized column phases (e.g., 5% phenyl-methylpolysiloxane) for isomer separation. Liquid chromatography-tandem MS (LC-MS/MS) is preferred for thermally unstable metabolites. Certified reference materials (CRMs) like CDE-154S (1 mL solution) ensure method validation . Calibration curves should account for matrix effects in sediment or biota samples .

Q. How does this compound partition in environmental systems?

Partitioning coefficients (e.g., log Kow, Henry’s Law constants) are critical. For structurally analogous hexachlorodiphenyl ethers, log Kow values typically exceed 6.0, indicating high bioaccumulation potential. Henry’s Law constants for similar congeners (e.g., PCDE-132: 6.2×10⁻²) suggest moderate volatility, requiring air-water fugacity models for transport analysis . Field studies should integrate soil organic carbon content and pH to predict adsorption dynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for chlorinated diphenyl ethers?

Discrepancies often arise from isomer misidentification or methodological differences. For example, boiling points reported via dynamic vs. static methods may vary by ±5°C. Researchers should:

Q. What experimental designs are optimal for assessing the environmental degradation pathways of this compound?

Controlled microcosm studies under aerobic/anaerobic conditions can identify biotic (microbial) and abiotic (photolysis, hydrolysis) degradation products. Key steps:

Q. How do chlorine substitution patterns influence the toxicokinetics of this compound in model organisms?

In vitro assays (e.g., hepatic microsomal incubations) reveal that para-substituted chlorines enhance metabolic stability, while meta-substitutions increase binding affinity to aryl hydrocarbon receptors (AhR). In vivo studies in fish (e.g., Oncorhynchus mykiss) should measure bioaccumulation factors (BAFs) and tissue-specific half-lives, correlating with log Kow and molecular volume .

Q. What are the challenges in isomer-specific analysis of chlorinated diphenyl ethers, and how can they be mitigated?

Co-elution of isomers in chromatographic separations is a major issue. Solutions include:

- Using orthogonal separation techniques (e.g., 2D-GC × GC).

- Synthesizing isomer-specific CRMs (e.g., CDE-154S) for retention time alignment .

- Applying machine learning models to predict retention indices based on molecular descriptors .

Methodological Notes

- Synthesis & Purification : Use Ullmann coupling for diaryl ether synthesis, followed by fractional crystallization for isomer isolation .

- Quality Control : Include procedural blanks and matrix spikes to account for cross-contamination in trace analysis .

- Regulatory Compliance : Align with Stockholm Convention guidelines for POPs monitoring, including long-term sediment core sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.